N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S.ClH/c1-25(2)13-14-26(23-24-20-15-17(28-3)11-12-21(20)29-23)22(27)19-10-6-8-16-7-4-5-9-18(16)19;/h4-12,15H,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREDYJHMWBWRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride is a synthetic compound notable for its complex molecular structure and significant biological activities. This compound features a dimethylamino group, a benzo[d]thiazole moiety, and a naphthalene substituent, which may contribute to its pharmacological potential. The exploration of its biological activity is crucial for understanding its therapeutic applications, particularly in oncology and anti-inflammatory contexts.
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : Approximately 449.0 g/mol
- CAS Number : 1216662-82-6
The compound exhibits various biological activities primarily through its interaction with specific cellular pathways:
-
Anticancer Activity :
- Studies have shown that derivatives of benzothiazole, including this compound, can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, compounds similar to this compound have been observed to significantly impact human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) .
- Anti-inflammatory Effects :
- Cell Migration Inhibition :
Table 1: Summary of Biological Activities
Case Studies
A study focused on the synthesis and evaluation of novel benzothiazole derivatives highlighted the promising anticancer properties of compounds structurally related to this compound. Compound B7 from this study exhibited significant inhibition of cancer cell proliferation and reduced inflammatory responses, positioning it as a candidate for dual-action cancer therapy .
Preparation Methods
Acid Chloride Method
1-Naphthoyl Chloride Synthesis :
Amide Bond Formation :
Carbodiimide-Mediated Coupling
For acid-sensitive substrates:
- Activate 1-naphthoic acid (1.0 eq) with EDCI (1.2 eq) and HOBt (1.1 eq) in DMF
- Add amine component (1.0 eq) and stir at 25°C for 18 h
- Yield: 82–85% with reduced epimerization risk
Hydrochloride Salt Preparation
Final protonation is critical for solubility and stability:
Gas-Phase HCl Treatment :
Aqueous HCl Crystallization :
Analytical Characterization
Critical quality control parameters include:
| Parameter | Method | Specification |
|---|---|---|
| Identity | ¹H/¹³C NMR | Full spectral match |
| Purity | HPLC-UV (254 nm) | ≥99.0% area |
| Chloride Content | Ion Chromatography | 7.8–8.2% w/w |
| Residual Solvents | GC-FID | <500 ppm total |
| Crystal Form | PXRD | Match reference pattern |
Stability studies indicate the hydrochloride salt remains intact for >24 months at 25°C/60% RH when stored in amber glass with desiccant.
Scale-Up Considerations
Pilot plant data (10 kg batch) reveals key process parameters:
Critical Quality Attributes :
- Reaction temp during acylation: 20±2°C
- HCl gas flow rate: 0.8–1.2 L/min
- Drying conditions: 40°C under N₂ for 48 h
Environmental Controls :
- VOC emissions: <50 mg/m³ via condenser trapping
- Waste stream: Neutralize with NaHCO₃ before disposal
Comparative Method Analysis
A recent study (2024) compared four synthetic routes:
| Method | Overall Yield | Purity | Cost Index |
|---|---|---|---|
| Acid chloride (batch) | 62% | 98.7% | 1.00 |
| EDCI/HOBt (flow) | 78% | 99.3% | 1.45 |
| Enzymatic coupling | 41% | 99.8% | 3.20 |
| Photoredox catalysis | 55% | 97.9% | 2.10 |
The acid chloride route remains preferred for large-scale production despite lower yields due to reagent costs in alternative methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
